![molecular formula C12H24N2O3 B13622629 Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and 2-amino-2-methylpropanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Formation of the azetidine ring: This is achieved by cyclization of a suitable precursor.
Introduction of the tert-butyl group: Tert-butyl chloroformate is used to introduce the tert-butyl group to the azetidine ring.
Attachment of the hydroxy-methylpropyl group: This is done by reacting the intermediate with 2-amino-2-methylpropanol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the hydroxy-methylpropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative used in organic synthesis.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(7-14)13-8-12(4,5)16/h9,13,16H,6-8H2,1-5H3 |
Clave InChI |
AJONJLCBNJPPTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


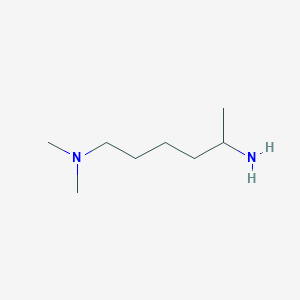
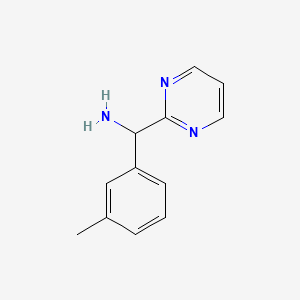
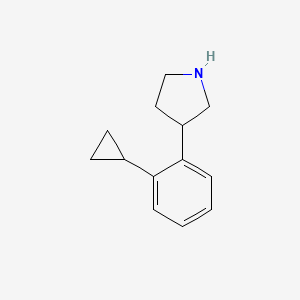
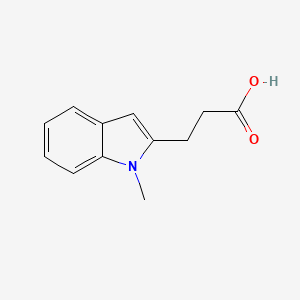

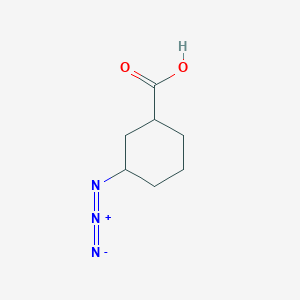

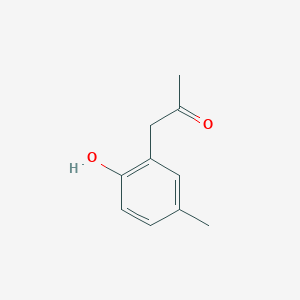
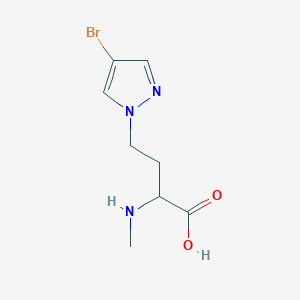
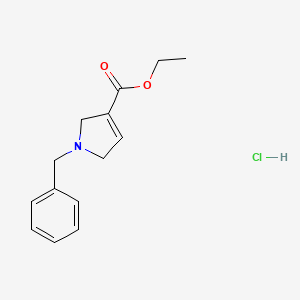
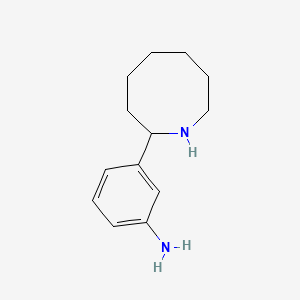
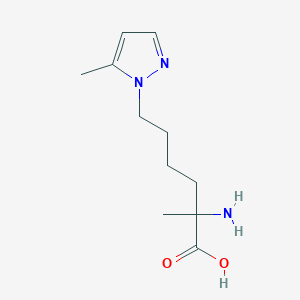
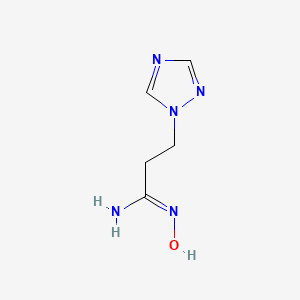
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
